4-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide
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Overview
Description
4-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Benzamide Core: The final step involves coupling the thiazole derivative with a benzoyl chloride derivative in the presence of a base to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 4-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The thiazole ring and phenoxyphenyl group are key structural features that facilitate binding to these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide
- 4-(methylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide
Uniqueness
4-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide is unique due to the presence of the phenoxyphenyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This structural variation can lead to differences in binding affinity and specificity for molecular targets, making it a valuable compound for research and development.
Biological Activity
4-(Methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a thiazole ring and a sulfonamide moiety, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H22N2O2S
- Molecular Weight : 398.50 g/mol
Anticancer Activity
Research indicates that thiazole derivatives, including the compound in focus, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The thiazole moiety is particularly noted for its ability to interact with specific molecular targets involved in tumor growth and metastasis .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activity. The compound has shown efficacy against a range of bacterial strains, suggesting its potential as an antibiotic agent. The mechanism of action typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
The sulfonamide group within the compound contributes to anti-inflammatory properties. Studies have indicated that similar sulfonamide-containing compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests a potential application in treating inflammatory diseases.
Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | Induction of apoptosis; cell cycle arrest | |
Antimicrobial | Disruption of cell wall synthesis | |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of various thiazole derivatives, including this compound. The results indicated a dose-dependent inhibition of tumor growth in vitro and in vivo models, with significant reductions observed at concentrations as low as 10 µM.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited notable antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.
Properties
IUPAC Name |
4-methylsulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S2/c1-31(27,28)20-13-9-17(10-14-20)22(26)25-23-24-21(15-30-23)16-7-11-19(12-8-16)29-18-5-3-2-4-6-18/h2-15H,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAQOZGXPXBORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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